3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, acetate
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Overview
Description
3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, acetate is a complex organic compound with a molecular formula of C22H23N2C2H3O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, acetate typically involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with 2-methyl-1H-indole-3-carbaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired indolium compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce various reduced indolium derivatives .
Scientific Research Applications
3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-2,3,3-trimethyl-3H-indolium iodide: Similar structure but with an ethyl group instead of a methyl group.
2,3,3-Trimethylindolenine: Lacks the acetate group and has different substituents on the indolium core.
Properties
CAS No. |
72089-18-0 |
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Molecular Formula |
C22H23N2.C2H3O2 C24H26N2O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;acetate |
InChI |
InChI=1S/C22H22N2.C2H4O2/c1-15-16(17-9-5-7-11-19(17)23-15)13-14-21-22(2,3)18-10-6-8-12-20(18)24(21)4;1-2(3)4/h5-14H,1-4H3;1H3,(H,3,4) |
InChI Key |
RUIBAOGHKUTPQO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.CC(=O)[O-] |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.CC(=O)[O-] |
Origin of Product |
United States |
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